1,3-Benzodioxole-4-butanoic acid
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Overview
Description
1,3-Benzodioxole-4-butanoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-butanoic acid can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a suitable acylating agent under acidic conditions. For example, the continuous acylation process using a recyclable heterogeneous substoichiometric catalyst has been studied, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product at 100°C within 30 minutes .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and selectivity. The use of continuous flow processes and recyclable catalysts is preferred to enhance efficiency, sustainability, and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylenedioxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Benzodioxole-4-butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research has explored its potential as an auxin receptor agonist, promoting root growth in plants.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-4-butanoic acid involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 (Transport Inhibitor Response 1) receptor, enhancing root-related signaling responses and promoting root growth in plants . Molecular docking studies have shown that the compound has a strong binding affinity with TIR1, leading to the activation of auxin response pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a methylenedioxy functional group, used in the synthesis of various derivatives.
1,3-Benzodioxole-4-carboxylic acid: A similar compound with a carboxyl group at the 4-position, used as a chiral derivatizing agent.
1,3-Benzodioxole-5-carboxylic acid: Another derivative with a carboxyl group at the 5-position, also used in chiral derivatization.
Uniqueness
1,3-Benzodioxole-4-butanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an auxin receptor agonist and promote root growth sets it apart from other similar compounds .
Properties
CAS No. |
94135-98-5 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-4-yl)butanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1,3,5H,2,4,6-7H2,(H,12,13) |
InChI Key |
LQOVFVGJOQVSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CCCC(=O)O |
Origin of Product |
United States |
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